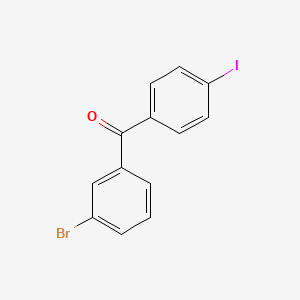

3-Bromo-4'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of multisubstituted aromatic compounds, such as triphenylenes and phenanthrenes, can be achieved through cascade reactions involving palladium-catalyzed coupling and intramolecular cyclization. For instance, o-iodobiphenyls can be coupled with o-bromobenzyl alcohols to afford such polycyclic structures . Similarly, brominated derivatives of benzoic acid can be cyclized to form isobenzofuran-1(3H)-ones . These methods suggest that a compound like 3-Bromo-4'-iodobenzophenone could potentially be synthesized through palladium-catalyzed cross-coupling reactions.

Molecular Structure Analysis

The molecular structure of 3-Bromo-4'-iodobenzophenone would consist of a benzophenone core with bromine and iodine substituents at specific positions. The presence of halogens can influence the molecular conformation and intermolecular interactions. For example, polymorphism studies of 4-bromobenzophenone have shown that weak hydrogen bonds and halogen interactions can stabilize different crystal forms . These interactions are likely to be relevant for the structural analysis of 3-Bromo-4'-iodobenzophenone as well.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution. For example, 3-bromo-2-nitrobenzo[b]thiophene can react with amines to yield substituted products . This indicates that 3-Bromo-4'-iodobenzophenone could also participate in similar reactions, potentially leading to a variety of substituted benzophenones.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and iodinated aromatic compounds can be quite diverse. For instance, the presence of halogens can affect the melting point, as seen in the polymorphism of 4-bromobenzophenone . Additionally, the electronic properties, such as HOMO-LUMO energy levels and band gaps, can be determined through techniques like cyclic voltammetry and UV-Vis measurements . These properties are crucial for applications in materials science and electronics.

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Catalysis

Bromophenol derivatives, akin to 3-Bromo-4'-iodobenzophenone, are crucial in synthetic chemistry for the formation of complex molecules. For instance, the development of efficient palladium-catalyzed intramolecular carbometalation reactions, which are pivotal for the synthesis of dibenzoxapine containing tetra-substituted exocyclic alkene, highlights the importance of brominated compounds in facilitating novel synthetic pathways (Richey & Yu, 2009). Such methodologies underscore the potential of 3-Bromo-4'-iodobenzophenone in serving as an intermediate for the synthesis of complex organic structures.

Pharmaceutical Research and Development

Bromophenols, closely related to 3-Bromo-4'-iodobenzophenone, are studied for their biological activities, including antioxidant and anticancer properties. For example, synthesized methylated and acetylated derivatives of natural bromophenols have shown significant antioxidant and anticancer activities, indicating the potential of brominated compounds in drug development (Dong et al., 2022). This research points towards the exploration of 3-Bromo-4'-iodobenzophenone derivatives for similar biological activities.

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound is involved in the bromination and iodination of benzophenone followed by a Friedel-Crafts acylation reaction. This suggests that it may interact with its targets through these chemical reactions.

Biochemical Pathways

. This suggests that it may influence biochemical pathways related to these structures.

Pharmacokinetics

. This could impact its bioavailability and distribution in biological systems.

Action Environment

. These properties could be influenced by environmental conditions such as temperature and solvent.

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSFJVSPCZOCKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641499 |

Source

|

| Record name | (3-Bromophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-iodobenzophenone | |

CAS RN |

890098-13-2 |

Source

|

| Record name | Methanone, (3-bromophenyl)(4-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)